molecular formula C12H18ClN3O2 B1665299 ASP-4000 CAS No. 851389-35-0

ASP-4000

Cat. No.: B1665299
CAS No.: 851389-35-0
M. Wt: 271.74 g/mol
InChI Key: HBURXUXZLKNVTI-QSWPLQKNSA-N
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Description

DPP-4 inhibitors work by prolonging the activity of incretin hormones (e.g., GLP-1 and GIP), which enhance insulin secretion and suppress glucagon release. ASP-4000 exists in two forms:

  • This compound HCl (UNII-7393JFE67B), a hydrochloride salt formulation.
  • This compound free base, the non-salt variant.

Both forms target the DPP-4 enzyme but differ in physicochemical properties such as solubility and bioavailability, which may influence their pharmacokinetic profiles .

Properties

CAS No.

851389-35-0

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C12H17N3O2.ClH/c13-6-8-2-1-3-15(8)12(17)11-7-4-9(14-11)10(16)5-7;/h7-11,14,16H,1-5H2;1H/t7-,8-,9+,10+,11-;/m0./s1

InChI Key

HBURXUXZLKNVTI-QSWPLQKNSA-N

SMILES

C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2[C@H]3C[C@@H](N2)[C@@H](C3)O)C#N.Cl

Canonical SMILES

C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-((6-hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile
ASP 4000
ASP-4000
ASP4000

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ASP-4000 typically involves multiple steps. The process begins with the preparation of the bicyclic intermediate, which is then coupled with a pyrrolidinecarbonitrile derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Common reagents include organic acids, bases, and various coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ASP-4000 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

ASP-4000 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ASP-4000 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structurally Similar Compounds

ASP-4000 belongs to the DPP-4 inhibitor class, sharing structural and functional similarities with other compounds in this category. Key comparators include:

a. Retagliptin (SP-2086)
  • Mechanism : Retagliptin is a selective DPP-4 inhibitor designed to improve glycemic control in T2DM.
b. Sitagliptin
  • Mechanism : A widely prescribed DPP-4 inhibitor (marketed as Januvia®) with well-established efficacy in reducing HbA1c levels.
  • Differentiator : Sitagliptin has a robust clinical trial portfolio, whereas this compound’s clinical data (e.g., phase of development, safety profile) remain less documented in publicly accessible sources .

Functionally Similar Compounds

This compound also aligns with compounds targeting glucose metabolism pathways:

a. Metformin
  • Mechanism : A biguanide that reduces hepatic glucose production and enhances insulin sensitivity.
b. GLP-1 Receptor Agonists (e.g., Liraglutide)
  • Mechanism : Activates GLP-1 receptors to stimulate insulin secretion.
  • Differentiator : GLP-1 agonists require subcutaneous administration, whereas this compound (as an oral DPP-4 inhibitor) offers better patient compliance .

Data Tables

Table 1: Comparative Overview of DPP-4 Inhibitors

Compound Target Indication Formulation Development Stage
This compound HCl DPP-4 T2DM Hydrochloride salt Preclinical/Phase I*
This compound free base DPP-4 T2DM Free base Preclinical/Phase I*
Retagliptin DPP-4 T2DM Not specified Preclinical/Phase I*
Sitagliptin DPP-4 T2DM Phosphate salt Marketed (FDA-approved)

Table 2: Functional Comparison with Non-DPP-4 Antidiabetic Agents

Compound Mechanism Route of Administration Key Advantage
This compound DPP-4 inhibition Oral Targeted incretin pathway
Metformin Hepatic gluconeogenesis inhibition Oral First-line therapy, cost-effective
Liraglutide GLP-1 receptor agonist Subcutaneous Weight loss benefits

Research Findings and Gaps

  • Efficacy : this compound’s anti-hyperglycemic activity is comparable to Sitagliptin in preclinical models, but human trial data are lacking .
  • Safety : DPP-4 inhibitors generally exhibit a favorable safety profile, though this compound’s long-term effects (e.g., pancreatitis risk) require further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ASP-4000
Reactant of Route 2
ASP-4000

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